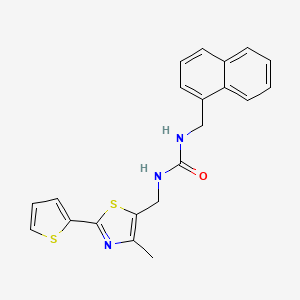
1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C21H19N3OS2 and its molecular weight is 393.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that may contribute to its biological activity. The thiazole and thiophene rings are notable for their roles in medicinal chemistry, often enhancing the pharmacological profile of compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between thiophene derivatives and urea. Various synthetic pathways have been explored to optimize yield and purity, including microwave-assisted synthesis and one-pot multicomponent reactions .
Antitubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent. In vitro assays demonstrated significant inhibitory effects against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) ranging from 25 µM to 50 µM for various derivatives .
Table 1: Antitubercular Activity Data
| Compound | MIC (µM) | % Inhibition |
|---|---|---|
| TTU3 | 25 | 98 |
| TTU4 | 50 | 95 |
| TTU1 | >200 | - |
The compound's efficacy is attributed to its ability to inhibit the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid biosynthesis pathway of Mtb, which is essential for bacterial growth .
Anticancer Activity
In addition to its anti-tubercular properties, this compound has shown promising anticancer activity. Research indicates that it exhibits broad-spectrum antitumor effects across various cancer cell lines, including lung, ovarian, and breast cancers. The GI50 values (concentration required to inhibit cell growth by 50%) were reported as follows:
Table 2: Anticancer Activity Data
| Cell Line | GI50 (µM) |
|---|---|
| EKVX (Lung) | 1.7 |
| OVCAR-4 (Ovarian) | 21.5 |
| MDA-MB-435 (Breast) | 15.1 |
These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of InhA, disrupting fatty acid synthesis in Mtb.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it increases ROS levels in cancer cells, contributing to cytotoxic effects .
Case Studies
Several case studies have focused on the compound's efficacy against drug-resistant strains of Mtb. For instance, derivatives were tested against clinical isolates with katG and inhA mutations, showing promising results in overcoming resistance mechanisms .
Properties
IUPAC Name |
1-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS2/c1-14-19(27-20(24-14)18-10-5-11-26-18)13-23-21(25)22-12-16-8-4-7-15-6-2-3-9-17(15)16/h2-11H,12-13H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOYJYHXQPGLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














